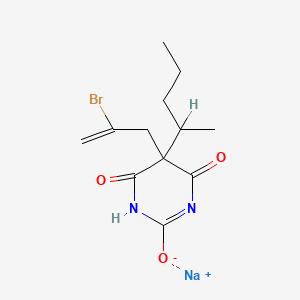![molecular formula C19H20N2O6 B14753233 Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- CAS No. 2541-27-7](/img/structure/B14753233.png)
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a glycine residue linked to a tyrosine residue, with a phenylmethoxycarbonyl group attached to the nitrogen atom of the glycine. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine and tyrosine are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Cbz protecting group is removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the phenylmethoxycarbonyl group.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups.
科学的研究の応用
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: Studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigating potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can modulate the activity of these targets by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-: Similar structure but with a phenylalanine residue instead of tyrosine.
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-cysteinyl]-: Contains a cysteine residue, which introduces a thiol group.
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-: Contains an alanine residue, which is smaller and less complex.
Uniqueness
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This group can participate in additional hydrogen bonding and interactions, making the compound more versatile in biological and chemical applications.
特性
CAS番号 |
2541-27-7 |
|---|---|
分子式 |
C19H20N2O6 |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H20N2O6/c22-15-8-6-13(7-9-15)10-16(18(25)20-11-17(23)24)21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,25)(H,21,26)(H,23,24)/t16-/m0/s1 |
InChIキー |
GNFPGKLUHYMEKR-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


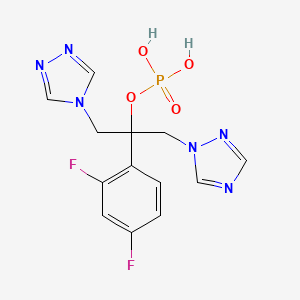
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
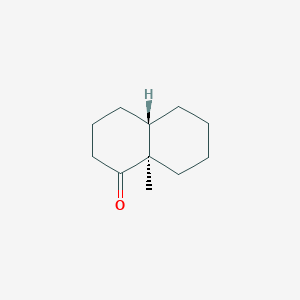
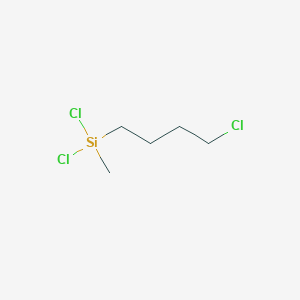
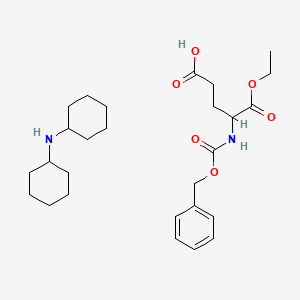
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
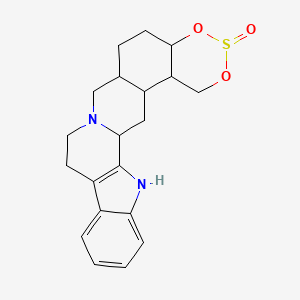
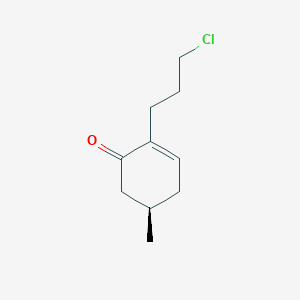
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
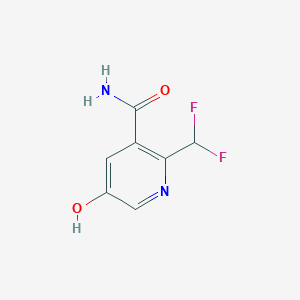
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

